molecular formula C6H10BrNO2 B7931760 2-(3-Bromopyrrolidin-1-yl)acetic acid

2-(3-Bromopyrrolidin-1-yl)acetic acid

Cat. No.: B7931760
M. Wt: 208.05 g/mol
InChI Key: MXXVTSZTZQFRGQ-UHFFFAOYSA-N
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Description

2-(3-Bromopyrrolidin-1-yl)acetic acid is an organic compound that features a bromine atom attached to a pyrrolidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyrrolidin-1-yl)acetic acid typically involves the bromination of pyrrolidine followed by the introduction of the acetic acid group. One common method involves the reaction of pyrrolidine with bromine in the presence of a suitable solvent, such as dichloromethane, to yield 3-bromo-pyrrolidine. This intermediate is then reacted with chloroacetic acid under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the bromine atom, yielding pyrrolidin-1-yl-acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is pyrrolidin-1-yl-acetic acid.

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

Scientific Research Applications

2-(3-Bromopyrrolidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The acetic acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-pyrrolidin-1-yl)-acetic acid
  • (3-Iodo-pyrrolidin-1-yl)-acetic acid
  • (3-Fluoro-pyrrolidin-1-yl)-acetic acid

Uniqueness

2-(3-Bromopyrrolidin-1-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

2-(3-bromopyrrolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXVTSZTZQFRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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